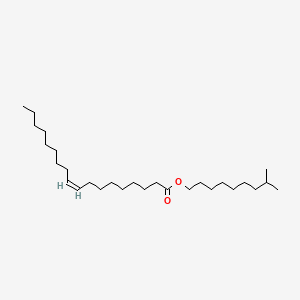
Isodecyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecyl oleate is an ester derived from oleic acid and isodecanol. It is a clear, odorless, and lightweight liquid commonly used as an emollient and skin conditioning agent in various personal care and cosmetic products . This compound is known for its excellent lubricating properties and low viscosity, making it a versatile ingredient in multiple applications .
Métodos De Preparación
Isodecyl oleate is synthesized through the esterification of oleic acid with isodecanol, a synthetic alcohol derived from petroleum . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Industrial production methods follow similar principles but are scaled up to produce larger quantities of the compound .
Análisis De Reacciones Químicas
Isodecyl oleate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can convert this compound back to its alcohol and acid components.
Substitution: This reaction can occur under specific conditions, leading to the formation of different esters or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Isodecyl oleate has a wide range of scientific research applications, including:
Cosmetics and Personal Care: It is used as an emollient and skin conditioning agent in lotions, creams, and serums
Industrial Lubricants: Due to its excellent lubricating properties, it is used in metalworking fluids and industrial lubricants to reduce friction and wear on machinery parts.
Carrier Oil: It serves as a solvent and carrier oil in the formulation of fragrances and flavors.
Potential Health Benefits: Some studies suggest that this compound may have anti-inflammatory properties and could improve skin barrier function.
Mecanismo De Acción
The mechanism of action of isodecyl oleate involves its ability to form a thin, non-greasy film on the skin, providing a soft and smooth appearance . After inhalation exposure, it is conceivable that this compound is cleaved into oleic acid and isodecyl alcohol in the lungs . Oleic acid is used in animal experiments as a model substance for the development of acute respiratory distress syndrome (ARDS) in humans .
Comparación Con Compuestos Similares
Isodecyl oleate is often compared to similar compounds such as:
Decyl Oleate: Made from straight-chained decyl alcohol, it shares similar properties but differs in the structure of the alcohol component.
Methyl Oleate: This compound is chemically related and undergoes similar autoxidation reactions.
Pelargonic Acid Esters: These esters function as skin-conditioning agents in cosmetics and have similar applications.
This compound is unique due to its branched-chain alcohol component, which provides distinct properties such as better spreading and lower viscosity compared to its straight-chained counterparts .
Propiedades
Número CAS |
67953-27-9 |
|---|---|
Fórmula molecular |
C28H54O2 |
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
8-methylnonyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h11-12,27H,4-10,13-26H2,1-3H3/b12-11- |
Clave InChI |
ODMZDMMTKHXXKA-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


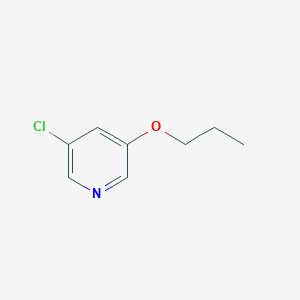
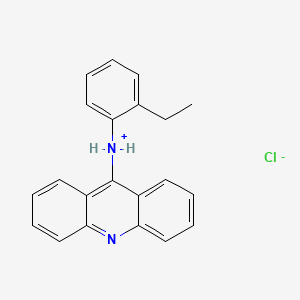
![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)
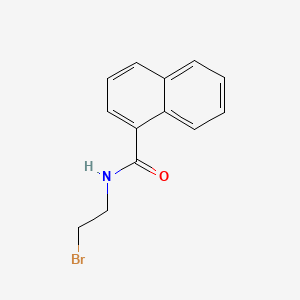
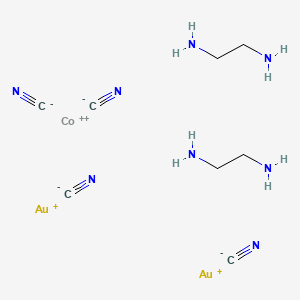
![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)
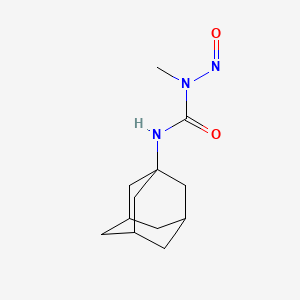
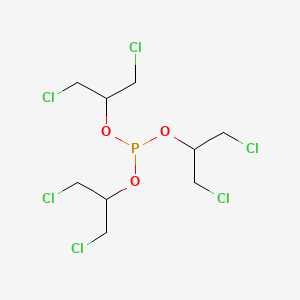
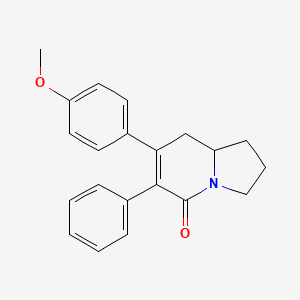
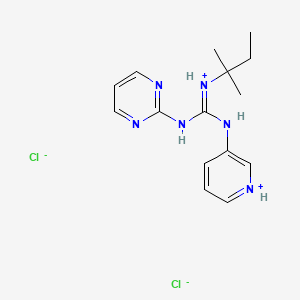
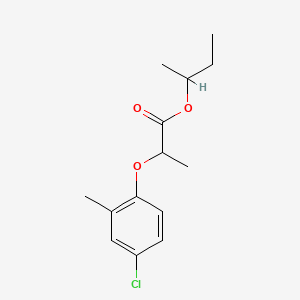
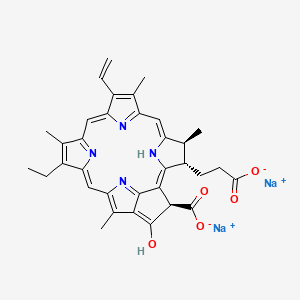
![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
